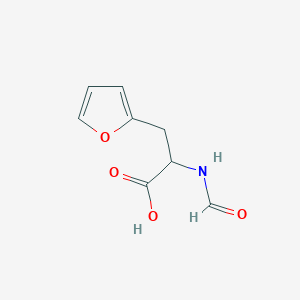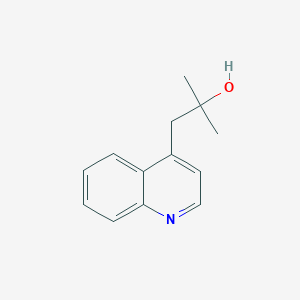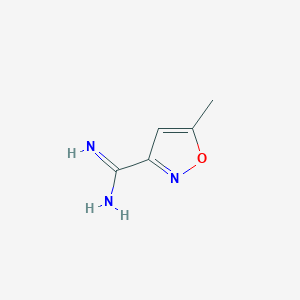
5-Methyl-1,2-oxazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2-oxazole-3-carboximidamide is a heterocyclic compound that features an oxazole ring with a methyl group at the 5-position and a carboximidamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with formamide, which leads to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2-oxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic aromatic substitution can occur at the 5-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Applications De Recherche Scientifique
5-Methyl-1,2-oxazole-3-carboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
5-Methyl-1,2-oxazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
5-Methyl-1,2-oxazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.
Uniqueness
5-Methyl-1,2-oxazole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboximidamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-methyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7) |
Clé InChI |
YDOHFQRZPKNSMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



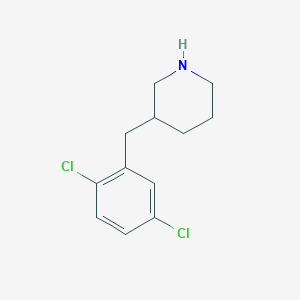
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)



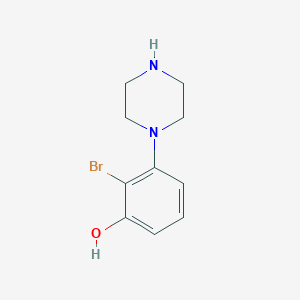
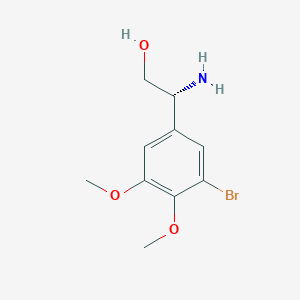

![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
